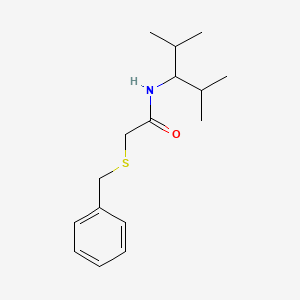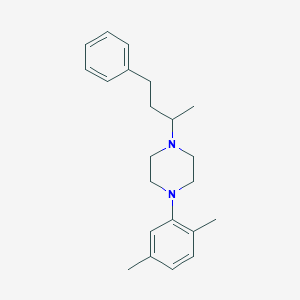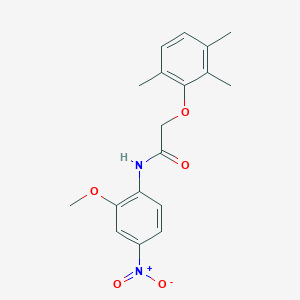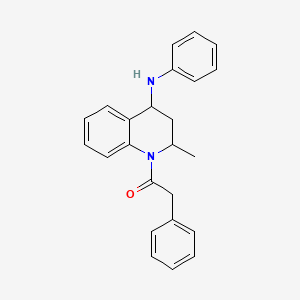![molecular formula C13H25N3O2 B5236277 N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, also known as PBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation through the stabilization of protein intermediates. This compound has been found to interact with the hydrophobic regions of proteins, preventing them from aggregating into amyloid fibrils. This compound has also been shown to modulate the activity of chaperone proteins, which play a key role in protein folding and degradation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, modulation of chaperone protein activity, and the induction of autophagy. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide in lab experiments is its ability to inhibit protein aggregation, which is a common problem in many biochemical assays. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental systems. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, including the development of more potent and selective inhibitors of protein aggregation, the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases, and the exploration of this compound's effects on other biological processes such as autophagy and protein degradation. Additionally, the use of this compound in combination with other compounds may provide new insights into the mechanisms of protein misfolding and aggregation.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide involves the reaction between tert-butyl 2-oxoacetate and 2-(1-propylbutylidene) hydrazinecarboxamide in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Scientific Research Applications
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of this compound is as a tool for studying protein misfolding and aggregation. This compound has been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential as a drug candidate for the treatment of these diseases.
properties
IUPAC Name |
N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-6-8-10(9-7-2)15-16-12(18)11(17)14-13(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCFVDKTILQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC(C)(C)C)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)

![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
